[5-hydroxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-thiophen-2-ylmethanone
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Overview
Description
[5-hydroxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-thiophen-2-ylmethanone is an aromatic amide and a member of thiophenes.
Scientific Research Applications
1. Synthesis and Properties
- Pyrazole and 1,2,4-triazole derivatives, including compounds similar to the one , are significant in medicine and pharmacy due to their chemical modifiability and pharmacological potential. These compounds interact with various biological targets, indicating their biological potential, including antifungal activity (Fedotov, Hotsulia, & Panasenko, 2022).
2. Structural Analysis
- Crystal structure studies of related compounds have been conducted to understand their molecular interactions and properties. This type of analysis is crucial for determining the potential applications of such compounds in various fields (Kumara et al., 2017).
3. Synthesis of Derivatives
- The synthesis of pyrazole derivatives, which are structurally similar to the compound , provides insights into the chemical reactions and potential applications of these molecules in scientific research (Levai, Silva, & Cavaleiro, 2007).
4. Pharmacological Evaluation
- Studies have synthesized and evaluated derivatives for potential pharmacological applications, highlighting the versatility and importance of these compounds in medicinal chemistry (Patel et al., 2013).
5. Novel Series Synthesis
- The synthesis of novel series of compounds, including those with trifluoromethyl groups, indicates the ongoing exploration and potential application areas in various scientific fields (Bonacorso et al., 2002).
Properties
Molecular Formula |
C16H13F3N2O3S |
---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
[5-hydroxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H13F3N2O3S/c1-24-11-6-4-10(5-7-11)12-9-15(23,16(17,18)19)21(20-12)14(22)13-3-2-8-25-13/h2-8,23H,9H2,1H3 |
InChI Key |
GJFKNFYTUROQTM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)(C(F)(F)F)O)C(=O)C3=CC=CS3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)(C(F)(F)F)O)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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